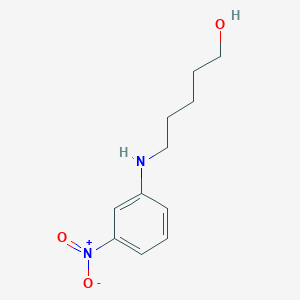
5-(3-Nitroanilino)pentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Nitroanilino)pentan-1-ol is an organic compound with the molecular formula C11H16N2O3 It is characterized by the presence of a nitro group attached to the aniline moiety, which is further connected to a pentanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitroanilino)pentan-1-ol typically involves the reaction of 3-nitroaniline with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
5-(3-Nitroanilino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group.
Major Products Formed
Oxidation: Formation of 5-(3-Nitroanilino)pentan-2-one.
Reduction: Formation of 5-(3-Aminoanilino)pentan-1-ol.
Substitution: Formation of 5-(3-Nitroanilino)pentyl chloride.
科学的研究の応用
5-(3-Nitroanilino)pentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro and hydroxyl functionalities.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(3-Nitroanilino)pentan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
1-Pentanol: A primary alcohol with a similar pentanol chain but lacking the nitroaniline moiety.
3-Nitroaniline: Contains the nitroaniline structure but lacks the pentanol chain.
5-(3-Aminoanilino)pentan-1-ol: A reduced form of 5-(3-Nitroanilino)pentan-1-ol with an amino group instead of a nitro group.
Uniqueness
This compound is unique due to the combination of its nitroaniline and pentanol functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
823829-18-1 |
|---|---|
分子式 |
C11H16N2O3 |
分子量 |
224.26 g/mol |
IUPAC名 |
5-(3-nitroanilino)pentan-1-ol |
InChI |
InChI=1S/C11H16N2O3/c14-8-3-1-2-7-12-10-5-4-6-11(9-10)13(15)16/h4-6,9,12,14H,1-3,7-8H2 |
InChIキー |
OJIPLFHAWIFRCH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14210605.png)
![3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14210612.png)
![({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane](/img/structure/B14210617.png)
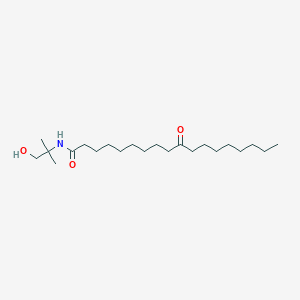
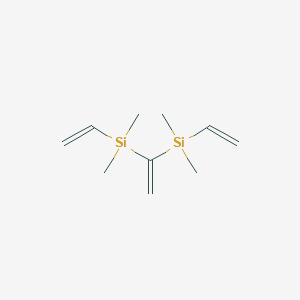
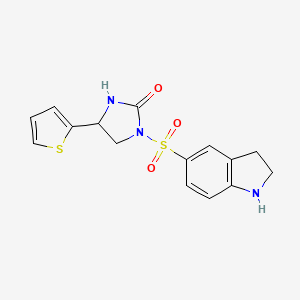
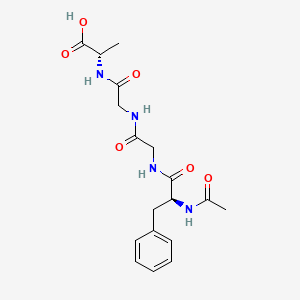
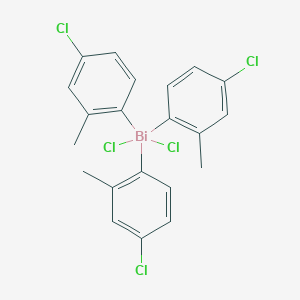
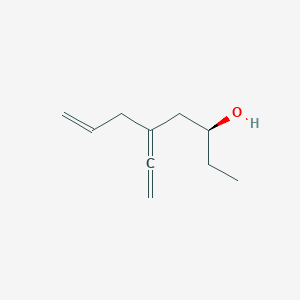
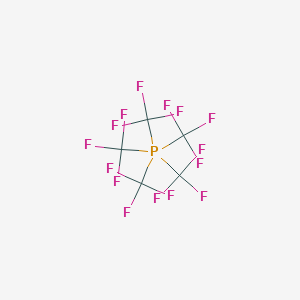
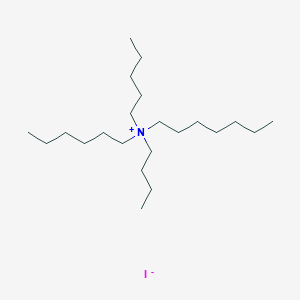
![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)
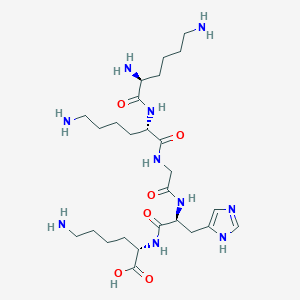
![4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid](/img/structure/B14210693.png)
